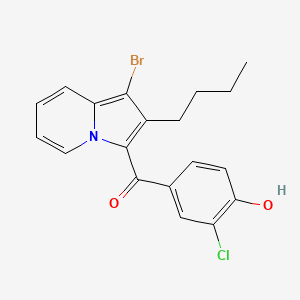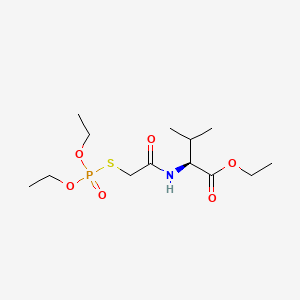
1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl-: is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a benzodioxaborole ring, which is a fused bicyclic structure containing boron, oxygen, and carbon atoms. The octenyl group attached to the boron atom provides unique chemical properties, making this compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl- typically involves the reaction of catechol with boronic acid derivatives. The process can be summarized as follows:
Formation of Catecholborane: Catechol reacts with boronic acid to form catecholborane.
Alkylation: The catecholborane is then alkylated with 1-octenyl halide under basic conditions to yield 1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols.
Substitution: The octenyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve the use of Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include boronic acids, boron-containing alcohols, and substituted benzodioxaboroles.
Applications De Recherche Scientifique
1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: It finds applications in the production of advanced materials, such as polymers and catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,2-Benzodioxaborole, 2-(1E)-1-hexenyl-
- 1,3,2-Benzodioxaborole, 2-(1E)-1-pentenyl-
- 1,3,2-Benzodioxaborole, 2-(1E)-1-butenyl-
Uniqueness
1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl- is unique due to its longer alkyl chain (octenyl group), which imparts distinct chemical properties and reactivity compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.
Propriétés
| 73349-13-0 | |
Formule moléculaire |
C14H19BO2 |
Poids moléculaire |
230.11 g/mol |
Nom IUPAC |
2-oct-1-enyl-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C14H19BO2/c1-2-3-4-5-6-9-12-15-16-13-10-7-8-11-14(13)17-15/h7-12H,2-6H2,1H3 |
Clé InChI |
WTAGCSJISKIVFF-UHFFFAOYSA-N |
SMILES canonique |
B1(OC2=CC=CC=C2O1)C=CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



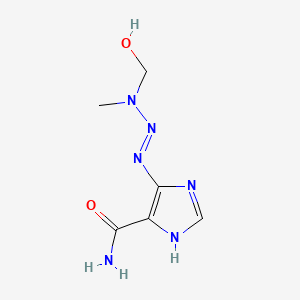


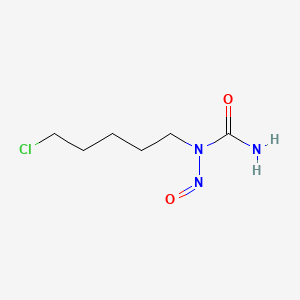
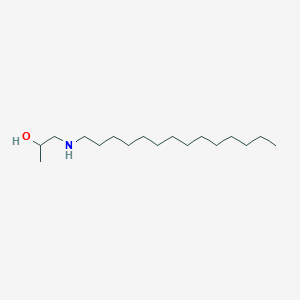
![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)
![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)
